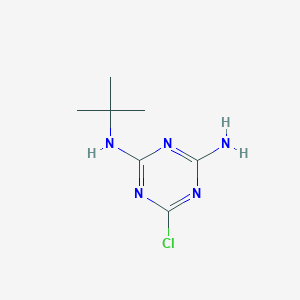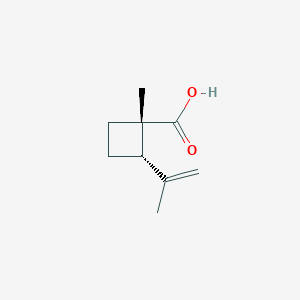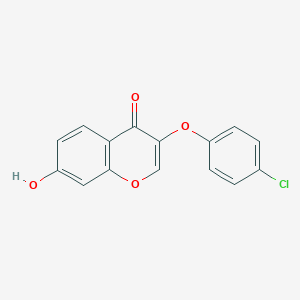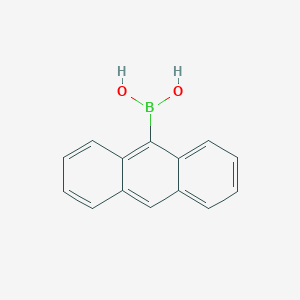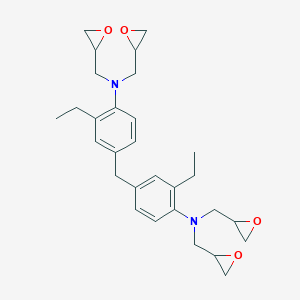
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane, commonly known as TGDDM, is a high-performance epoxy resin that has gained significant attention in the scientific research community. TGDDM is a versatile compound that has found applications in various fields, including engineering, materials science, and biomedicine.
Mecanismo De Acción
The mechanism of action of TGDDM is related to its chemical structure. TGDDM is a highly cross-linked epoxy resin that forms a three-dimensional network upon curing. The cross-linked structure of TGDDM provides it with excellent mechanical properties, including high strength, stiffness, and toughness. Additionally, the cross-linked structure of TGDDM makes it resistant to chemical and thermal degradation.
Efectos Bioquímicos Y Fisiológicos
TGDDM has been shown to have minimal toxicity and is considered safe for use in biomedical applications. However, studies have shown that exposure to TGDDM can cause skin and eye irritation. Therefore, proper safety measures should be taken when handling TGDDM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TGDDM in lab experiments is its excellent mechanical properties. TGDDM is a high-performance epoxy resin that has high strength, stiffness, and toughness. Additionally, TGDDM is resistant to chemical and thermal degradation, making it ideal for use in harsh environments. However, one of the limitations of using TGDDM in lab experiments is its high cost compared to other epoxy resins.
Direcciones Futuras
TGDDM has numerous potential applications in various fields, including engineering, materials science, and biomedicine. Some of the future directions for TGDDM include:
1. Development of new TGDDM-based composites with enhanced mechanical properties.
2. Investigation of the potential of TGDDM-based nanocomposites in various fields, including electronics and energy.
3. Development of new TGDDM-based adhesives and coatings with improved properties.
4. Investigation of the potential of TGDDM in biomedical applications, including tissue engineering and drug delivery.
5. Development of new synthesis methods for TGDDM that are more cost-effective and environmentally friendly.
Conclusion:
In conclusion, N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane is a versatile compound that has found numerous applications in scientific research. TGDDM is a high-performance epoxy resin that has excellent mechanical properties, making it ideal for use in various fields, including engineering, materials science, and biomedicine. The future directions for TGDDM are promising, and further research is needed to unlock its full potential.
Métodos De Síntesis
The synthesis of TGDDM involves the reaction of epichlorohydrin with 4,4'-diamino-3,3'-diethyldiphenylmethane in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of a highly cross-linked epoxy resin. The synthesis of TGDDM is a well-established process, and the compound is commercially available from various suppliers.
Aplicaciones Científicas De Investigación
TGDDM has found numerous applications in scientific research. One of the most significant applications of TGDDM is in the field of materials science. TGDDM is a high-performance epoxy resin that has excellent mechanical properties, making it ideal for use in composites, adhesives, and coatings. Additionally, TGDDM has been used in the development of nanocomposites, which have potential applications in various fields, including electronics, energy, and biomedicine.
Propiedades
Número CAS |
130728-76-6 |
|---|---|
Nombre del producto |
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane |
Fórmula molecular |
C29H38N2O4 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
4-[[4-[bis(oxiran-2-ylmethyl)amino]-3-ethylphenyl]methyl]-2-ethyl-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C29H38N2O4/c1-3-22-10-20(5-7-28(22)30(12-24-16-32-24)13-25-17-33-25)9-21-6-8-29(23(4-2)11-21)31(14-26-18-34-26)15-27-19-35-27/h5-8,10-11,24-27H,3-4,9,12-19H2,1-2H3 |
Clave InChI |
PMPLQTWAQNSOSY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N(CC3CO3)CC4CO4)CC)N(CC5CO5)CC6CO6 |
SMILES canónico |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N(CC3CO3)CC4CO4)CC)N(CC5CO5)CC6CO6 |
Otros números CAS |
130728-76-6 |
Descripción física |
Liquid |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)


